molecular formula C11H9F3N2O B13713548 4-Amino-2-methyl-6-trifluoromethoxyquinoline CAS No. 1189105-66-5

4-Amino-2-methyl-6-trifluoromethoxyquinoline

Cat. No.: B13713548
CAS No.: 1189105-66-5
M. Wt: 242.20 g/mol
InChI Key: OSTPDCYBQOBPOS-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-6-trifluoromethoxyquinoline is a chemical compound with the molecular formula C11H9F3N2O and a molecular weight of 242.2 g/mol . This compound is known for its unique structure, which includes an amino group, a methyl group, and a trifluoromethoxy group attached to a quinoline ring. It is primarily used in proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methyl-6-trifluoromethoxyquinoline typically involves the reaction of 2-methylquinoline with trifluoromethoxy aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-6-trifluoromethoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-2-methyl-6-trifluoromethoxyquinoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological processes and interactions at the molecular level.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-6-trifluoromethoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their function and activity. This interaction can lead to changes in cellular processes and pathways, making it a valuable tool in biochemical and pharmacological research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-2-methyl-6-trifluoromethoxyquinoline include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of both the amino and trifluoromethoxy groups on the quinoline ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-methyl-6-(trifluoromethoxy)quinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c1-6-4-9(15)8-5-7(17-11(12,13)14)2-3-10(8)16-6/h2-5H,1H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTPDCYBQOBPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670955
Record name 2-Methyl-6-(trifluoromethoxy)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189105-66-5
Record name 2-Methyl-6-(trifluoromethoxy)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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